ETHYL 2'-AMINO-5-BROMO-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
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Overview
Description
ETHYL 2’-AMINO-5-BROMO-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE: is a complex organic compound that belongs to the class of spiro-oxindoles. These compounds are characterized by a unique spirocyclic structure, which involves the fusion of an indole and a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2’-AMINO-5-BROMO-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves a multi-component reaction. The main synthetic pathway is based on the reaction of two 1,3-dicarbonyl compounds with isatin derivatives. This reaction forms the spirocyclic structure through the formation of C-C, C-N, and C-O bonds .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions, but optimized for large-scale synthesis. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Recrystallization from ethanol/water solutions is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2’-AMINO-5-BROMO-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxindole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, ETHYL 2’-AMINO-5-BROMO-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. Spiro-oxindoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of ETHYL 2’-AMINO-5-BROMO-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 2’-AMINO-5-BROMO-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE: shares similarities with other spiro-oxindoles, such as those containing different substituents on the indole or pyran rings.
N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone: is another compound with a similar structure but different functional groups.
Uniqueness: The uniqueness of ETHYL 2’-AMINO-5-BROMO-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-3-24-15(22)13-8(2)25-14(20)11(7-19)17(13)10-6-9(18)4-5-12(10)21-16(17)23/h4-6H,3,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSWHVRYYAQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=C(C=CC(=C3)Br)NC2=O)C#N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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